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Compound of Interest

Compound Name:
Methyl 2-hydroxy-2-(pyridin-4-

yl)propanoate

Cat. No.: B1527439 Get Quote

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a heterocyclic compound featuring a chiral

tertiary alcohol, an ester, and a pyridine ring. This unique combination of functional groups

makes it a valuable and versatile scaffold in medicinal chemistry. Pyridine and its derivatives

are integral components of numerous pharmaceuticals, exhibiting a wide array of biological

activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The

strategic derivatization of this parent molecule is a critical step in drug discovery, enabling

researchers to conduct Structure-Activity Relationship (SAR) studies, optimize pharmacokinetic

profiles (ADME), and enhance therapeutic efficacy.[4]

This guide provides a comprehensive overview of the key derivatization strategies for Methyl
2-hydroxy-2-(pyridin-4-yl)propanoate. As a Senior Application Scientist, the focus extends

beyond mere procedural steps to elucidate the underlying chemical principles and rationale,

empowering researchers to make informed decisions in their synthetic campaigns. We will

explore targeted modifications of the molecule's three primary reactive centers: the tertiary

hydroxyl group, the methyl ester, and the pyridine nitrogen.

Molecular Properties and Reactivity Analysis
A thorough understanding of the molecule's structure is fundamental to designing effective

derivatization strategies. The inherent reactivity of each functional group dictates the choice of

reagents and reaction conditions.

Table 1: Physicochemical Properties of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate
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Property Value Source

CAS Number 1249538-66-6 [5]

Molecular Formula C₉H₁₁NO₃ [5][6]

Molecular Weight 181.19 g/mol [5]

IUPAC Name
methyl 2-hydroxy-2-(pyridin-4-

yl)propanoate
[5]

SMILES
COC(=O)C(C)

(O)C1=CC=NC=C1
[5]

InChI Key
AXXKJSPVELYLBB-

UHFFFAOYSA-N
[5]

The molecule's three-dimensional structure and electronic properties present distinct

opportunities for chemical modification.

Caption: Key reactive sites for derivatization.

Site 1 (Tertiary Hydroxyl): The -OH group is a primary site for introducing diversity. It can act

as a nucleophile for acylation and etherification. Its tertiary nature presents steric hindrance,

which may require more forcing conditions or specific catalysts compared to primary or

secondary alcohols.

Site 2 (Ester Carbonyl): The electrophilic carbon of the ester is susceptible to nucleophilic

attack. This allows for conversion to a wide range of amides, hydrazides, or hydrolysis to the

corresponding carboxylic acid, which can then be used in further coupling reactions.

Site 3 (Pyridine Nitrogen): The lone pair of electrons on the pyridine nitrogen atom makes it

basic and nucleophilic. It can be readily alkylated to form quaternary pyridinium salts, which

significantly enhances aqueous solubility, or oxidized to an N-oxide, altering the electronic

properties and metabolic fate of the molecule.

Strategy 1: Derivatization of the Tertiary Hydroxyl
Group
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Modifications at this position can significantly impact ligand-receptor binding interactions and

cell permeability.

A. O-Acylation (Esterification)
O-acylation introduces an ester linkage, which can serve as a biodegradable prodrug moiety or

as a handle for attaching larger functional groups. The reaction typically involves an acylating

agent and a base to neutralize the acid byproduct.

Rationale: Acyl chlorides or anhydrides are used as electrophiles due to their high reactivity. A

non-nucleophilic base like pyridine or triethylamine is essential to scavenge the HCl or

carboxylic acid generated, driving the reaction to completion. For sterically hindered tertiary

alcohols, a catalyst such as 4-dimethylaminopyridine (DMAP) is often required to accelerate

the reaction.

Protocol 1: Synthesis of Methyl 2-(acetyloxy)-2-(pyridin-4-yl)propanoate

Materials:

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate (1.0 eq)

Anhydrous Dichloromethane (DCM)

Pyridine (2.0 eq) or Triethylamine (2.0 eq) with DMAP (0.1 eq)

Acetyl Chloride (1.5 eq) or Acetic Anhydride (1.5 eq)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:
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Dissolve Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate (1.0 eq) in anhydrous DCM in a

round-bottom flask under a nitrogen atmosphere.

Add the base (pyridine or triethylamine/DMAP) and cool the mixture to 0 °C in an ice bath.

Add the acetyl chloride or acetic anhydride dropwise via a dropping funnel over 15

minutes, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous

layer twice with DCM.

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to yield the desired O-acylated product.

Strategy 2: Modification of the Ester Moiety
The ester group is a versatile handle for introducing amide functionalities, which are prevalent

in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities.[7]

A. Amidation
Direct conversion of the methyl ester to an amide can be achieved by heating with an amine

(aminolysis). However, this often requires high temperatures. A more controlled approach

involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by a

standard peptide coupling reaction. For a more direct and milder conversion, catalytic methods

are preferred.

Rationale: Boric acid has emerged as an effective catalyst for the direct amidation of carboxylic

acids and esters with amines.[8] It is an environmentally benign, inexpensive, and mild catalyst
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that facilitates the reaction under less harsh conditions than traditional thermal methods,

preserving stereochemical integrity where applicable.[8]

Protocol 2: Boric Acid-Catalyzed Synthesis of 2-Hydroxy-N-benzyl-2-(pyridin-4-yl)propanamide

Materials:

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate (1.0 eq)

Benzylamine (1.2 eq)

Boric Acid (B(OH)₃, 0.1 eq)

Toluene or xylene

Dean-Stark apparatus (optional, for azeotropic removal of methanol/water)

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

To a round-bottom flask, add Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate (1.0 eq),

benzylamine (1.2 eq), boric acid (0.1 eq), and toluene.

If using a Dean-Stark trap, fill the side arm with toluene.

Heat the mixture to reflux (typically 110-140 °C) with vigorous stirring. The reaction

progress can be monitored by TLC or LC-MS by observing the disappearance of the

starting ester.

Continue refluxing for 12-24 hours or until the reaction is complete.

Cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess

benzylamine), saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization or column chromatography on silica gel to

afford the pure amide.

Methyl
2-hydroxy-2-(pyridin-4-yl)propanoate

B(OH)₃ (cat.)
Toluene, Δ

R¹R²NH
(e.g., Benzylamine)

N-substituted Amide
Derivative

 Amidation 

CH₃OH + H₂O

Click to download full resolution via product page

Caption: Workflow for Boric Acid-Catalyzed Amidation.

Strategy 3: Modification of the Pyridine Ring
Altering the properties of the pyridine ring can dramatically affect the molecule's polarity,

solubility, and interaction with biological targets.

A. N-Oxide Formation
The conversion of the pyridine nitrogen to an N-oxide introduces a highly polar functional

group, which can alter the compound's pharmacokinetic profile and potentially introduce new

biological activities.

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the

oxidation of pyridine nitrogen.[9] The reaction is typically clean and proceeds under mild

conditions. The resulting N-oxide can moderate the basicity of the pyridine ring and engage in

different hydrogen bonding patterns.

Protocol 3: Synthesis of Methyl 2-hydroxy-2-(1-oxido-pyridin-1-ium-4-yl)propanoate

Materials:

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate (1.0 eq)
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m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)

Dichloromethane (DCM)

Saturated aqueous sodium sulfite (Na₂SO₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate in DCM and cool to 0 °C.

In a separate beaker, dissolve m-CPBA (1.1 eq) in a minimal amount of DCM.

Add the m-CPBA solution dropwise to the stirred solution of the starting material at 0 °C.

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

Upon completion, quench the excess m-CPBA by adding saturated Na₂SO₃ solution and

stir for 20 minutes.

Transfer to a separatory funnel and wash thoroughly with saturated NaHCO₃ solution until

gas evolution ceases.

Wash the organic layer with brine, dry over MgSO₄, filter, and remove the solvent in vacuo.

The resulting N-oxide is often highly polar and may precipitate or require purification via

reverse-phase chromatography or crystallization.

Characterization and Data Summary
Successful derivatization must be confirmed through rigorous analytical techniques. The table

below summarizes the expected spectroscopic changes for each class of derivative.

Table 2: Expected Spectroscopic Signatures of Derivatives
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Derivatization Technique Expected Observation

O-Acylation ¹H NMR

Appearance of new signals

corresponding to the acyl

group protons. Downfield shift

of the Cα-methyl signal.

¹³C NMR
Appearance of a new ester

carbonyl signal (~170 ppm).

IR

Appearance of a new C=O

stretch (~1740 cm⁻¹).

Disappearance of the broad O-

H stretch.

MS

Increase in molecular weight

corresponding to the mass of

the added acyl group minus

water.

Amidation ¹H NMR

Disappearance of the ester -

OCH₃ singlet (~3.7 ppm).

Appearance of new signals for

the amine moiety and a broad

N-H signal (if applicable).

¹³C NMR

Shift of the carbonyl signal.

Disappearance of the -OCH₃

signal (~52 ppm).

IR

Disappearance of the ester

C=O stretch (~1735 cm⁻¹).

Appearance of an amide C=O

stretch (~1650 cm⁻¹).

MS

Change in molecular weight

corresponding to the

substitution of -OCH₃ with the

amine fragment.
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N-Oxidation ¹H NMR

Significant downfield shift of

the pyridine protons ortho to

the nitrogen (positions 3 and

5).

¹³C NMR

Shift in the signals for the

pyridine ring carbons,

particularly those adjacent to

the nitrogen.

MS

Increase in molecular weight

by 16 Da (addition of one

oxygen atom).

Application Workflow for SAR Studies
The protocols described enable the creation of a focused library of compounds for biological

screening. A systematic approach is crucial for generating meaningful SAR data.
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Chemical Synthesis

Focused Compound Libraries

Parent Compound:
Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Strategy 1: O-Acylation
(Protocol 1)

Strategy 2: Amidation
(Protocol 2)

Strategy 3: N-Oxidation
(Protocol 3)

Ester Library
(Varying R-CO group)

Amide Library
(Varying Amine)

Pyridine-Modified
Library

Purification & QC
(HPLC, NMR, MS)

Biological Screening
(In vitro assays)

SAR Analysis
& Hit Optimization

Iterative Design

Lead Candidate

Click to download full resolution via product page

Caption: Integrated workflow for derivatization and SAR studies.

Conclusion
Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a highly tractable scaffold for chemical

derivatization. By systematically targeting the tertiary alcohol, the methyl ester, and the pyridine

nitrogen, researchers can rapidly generate diverse libraries of analogues. The protocols and
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strategies outlined in this guide provide a robust framework for exploring the chemical space

around this core structure, facilitating the identification of lead compounds with improved

potency, selectivity, and drug-like properties. Each new derivative, confirmed by rigorous

characterization, contributes a valuable data point to the broader drug discovery campaign.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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